molecular formula C17H14ClNO4S B13371958 8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate

Cat. No.: B13371958
M. Wt: 363.8 g/mol
InChI Key: ZUVHGTGFPZNWHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate typically involves the reaction of 8-hydroxyquinoline with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinyl sulfonates with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinyl sulfonates, while substitution reactions can produce various quinoline derivatives with different functional groups.

Scientific Research Applications

8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that quinoline derivatives can act as inhibitors of various enzymes and receptors, making them potential candidates for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-Quinolinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate
  • 8-Quinolinyl 5-chloro-2-methoxybenzenesulfonate

Uniqueness

8-Quinolinyl 5-chloro-2-methoxy-4-methylbenzenesulfonate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClNO4S

Molecular Weight

363.8 g/mol

IUPAC Name

quinolin-8-yl 5-chloro-2-methoxy-4-methylbenzenesulfonate

InChI

InChI=1S/C17H14ClNO4S/c1-11-9-15(22-2)16(10-13(11)18)24(20,21)23-14-7-3-5-12-6-4-8-19-17(12)14/h3-10H,1-2H3

InChI Key

ZUVHGTGFPZNWHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.